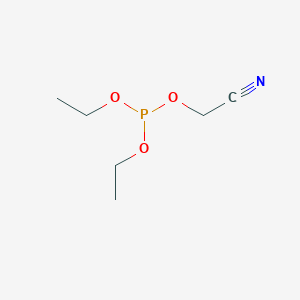
Phosphorous acid, cyanomethyl diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorous acid, cyanomethyl diethyl ester can be synthesized through the nucleophilic substitution reaction of diethyl phosphite with bromoacetonitrile in the presence of a strong base . The reaction typically occurs under mild conditions and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Phosphorous acid, cyanomethyl diethyl ester undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It undergoes substitution reactions to form various phosphonate esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters
Scientific Research Applications
Phosphorous acid, cyanomethyl diethyl ester is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of phosphorous acid, cyanomethyl diethyl ester involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Phosphorous acid, cyanomethyl diethyl ester can be compared with other similar compounds, such as:
Diethylphosphonoacetonitrile: Similar in structure but differs in reactivity and applications.
Cyanomethylphosphonic acid diethyl ester: Another similar compound with different industrial applications.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions. It is particularly valuable in the synthesis of complex organic molecules and has a wide range of applications in different fields .
Properties
CAS No. |
83298-38-8 |
|---|---|
Molecular Formula |
C6H12NO3P |
Molecular Weight |
177.14 g/mol |
IUPAC Name |
cyanomethyl diethyl phosphite |
InChI |
InChI=1S/C6H12NO3P/c1-3-8-11(9-4-2)10-6-5-7/h3-4,6H2,1-2H3 |
InChI Key |
HZLJKFWGWZTBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















